N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Description

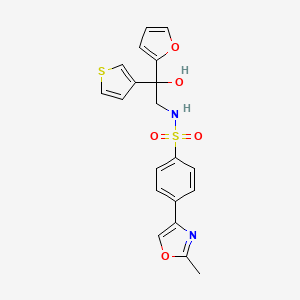

The compound features a benzenesulfonamide core substituted at the para position with a 2-methyloxazol-4-yl group. The N-linked side chain comprises a hydroxyethyl bridge bearing furan-2-yl and thiophen-3-yl moieties. The hydroxyl group may enhance solubility and hydrogen-bonding interactions, while the heterocycles contribute to π-π stacking and electronic effects .

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5S2/c1-14-22-18(11-27-14)15-4-6-17(7-5-15)29(24,25)21-13-20(23,16-8-10-28-12-16)19-3-2-9-26-19/h2-12,21,23H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOBXMGXGPIXCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide (hereafter referred to as the compound) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Chemical Structure and Synthesis

The compound features several notable structural components:

- Furan and Thiophene Rings : These heterocyclic structures contribute to its unique chemical properties.

- Benzenesulfonamide Group : This moiety is often associated with biological activity, particularly in drug design.

The synthesis of this compound typically involves multiple steps, including:

- Formation of the Furan and Thiophene Units : These can be synthesized through various coupling reactions.

- Introduction of the Benzenesulfonamide Moiety : This is usually achieved via nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that compounds featuring furan and thiophene rings often exhibit significant antimicrobial properties. For instance, studies have shown that similar derivatives possess antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Furan Derivative A | E. coli | 8 µg/mL |

| Thiophene Derivative B | S. aureus | 16 µg/mL |

| Compound (Current Study) | Various pathogens | TBD |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Initial findings suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. For example, a study on structurally similar compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines.

Case Study: Anticancer Activity

In a recent study, a derivative of the compound was tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated:

- IC50 Values : 5 µM for MCF-7 and 7 µM for MDA-MB-231.

- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction with specific molecular targets—such as enzymes or receptors—plays a crucial role. Potential pathways include:

- Enzyme Inhibition : The sulfonamide group may interact with active sites on enzymes critical for microbial growth or cancer cell survival.

- Receptor Modulation : The furan and thiophene rings could facilitate binding to cellular receptors involved in signaling pathways.

Future Directions

Given the promising biological activities observed, further research is warranted to:

- Optimize Synthesis : Explore more efficient synthetic routes to enhance yield and purity.

- Evaluate Toxicity : Conduct comprehensive toxicity studies to assess safety profiles.

- Investigate Structure-Activity Relationships (SAR) : Analyze how variations in structure influence biological activity to guide future drug design.

Comparison with Similar Compounds

Comparison with Structural Analogues

Target Compound

- Synthesis : Likely involves coupling a pre-formed hydroxyethyl-furan-thiophene side chain with 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride.

- Key Groups : Hydroxyethyl, furan, thiophene, 2-methyloxazole.

Analogues from Literature

N-(4-(Benzothiazole-2-yl)phenyl)benzenesulfonamides () Structure: Benzothiazole replaces oxazole; meta/para-aminophenyl linkage. Synthesis: Condensation of 2-(3/4-aminophenyl)benzothiazoles with sulfonyl chlorides in pyridine/Ac₂O. SAR: Meta-substitution reduces steric hindrance, enhancing activity in benzothiazole derivatives .

Triazole-Thione Derivatives ()

- Structure : 1,2,4-Triazole-3-thione core with sulfonylphenyl and difluorophenyl groups.

- Synthesis : Hydrazinecarbothioamide intermediates cyclized in NaOH, followed by S-alkylation.

- Key Data : IR confirms C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) in thione tautomers .

N-(2-Thiazolyl)benzenesulfonamides ()

- Structure : Thiazole substituents instead of oxazole.

- Synthesis : Reaction of sulfathiazole with isothiocyanates or aryl sulfonyl chlorides.

Comparative Analysis (Table 1)

| Compound Class | Heterocycles | Synthesis Step | Key Spectral Data (IR/NMR) |

|---|---|---|---|

| Target Compound | Furan, thiophene, oxazole | Side-chain coupling with sulfonyl chloride | OH (3150–3400 cm⁻¹), S=O (1150/1350 cm⁻¹) |

| Benzothiazole Derivatives | Benzothiazole | Condensation with sulfonyl chlorides | NH (3300–3400 cm⁻¹), C=N (1600 cm⁻¹) |

| Triazole-Thiones | Triazole, sulfonylphenyl | Cyclization and S-alkylation | C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹) |

| Thiazolyl Derivatives | Thiazole | Isothiocyanate coupling | C=S (1250–1260 cm⁻¹), NH (3200–3300 cm⁻¹) |

Electronic and Steric Effects

Computational Insights

Q & A

Q. Example Protocol Table :

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Sulfonylation | 4-(2-Me-oxazol)benzenesulfonyl chloride, Et3N, THF, 0°C | 65–75 |

| 2 | Cyclization | H2O2, AcOH, 60°C | 50–60 |

Basic: How should researchers characterize this compound to confirm structural integrity?

Answer:

Use a combination of spectroscopic and crystallographic methods:

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to verify sulfonamide linkage (δ ~7.8 ppm for aromatic protons) and hydroxyethyl group (δ ~5.2 ppm as a broad singlet) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]<sup>+</sup> and rule out impurities .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: DCM/hexane) and refine using SHELX software .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore biological activity?

Answer:

SAR studies should systematically modify functional groups and assess pharmacological endpoints:

- Variable Groups : Replace furan/thiophene with other heterocycles (e.g., pyrazole) to evaluate target binding .

- Assays :

- Enzyme inhibition : Measure IC50 against kinases or proteases via fluorescence polarization .

- Antimicrobial activity : Use microdilution assays (MIC values) against Gram-positive/negative strains .

- Data Interpretation : Correlate electronic effects (e.g., Hammett σ values of substituents) with activity trends. Contradictions in data (e.g., reduced activity despite higher hydrophobicity) may indicate off-target effects, requiring further validation via SPR or ITC .

Advanced: What computational strategies are effective for modeling interactions with biological targets?

Answer:

Combine density functional theory (DFT) and molecular dynamics (MD):

- DFT : Optimize geometry at the B3LYP/6-31G* level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions .

- MD Simulations : Use AMBER or GROMACS to simulate binding to target proteins (e.g., COX-2). Solvation effects are modeled via the polarizable continuum model (PCM) .

- Docking : AutoDock Vina to predict binding poses. Validate with experimental IC50 correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.